molecular formula C7H5N3O3 B058817 5-Methyl-4-nitro-2,1,3-benzoxadiazole CAS No. 16322-21-7

5-Methyl-4-nitro-2,1,3-benzoxadiazole

Cat. No.: B058817
CAS No.: 16322-21-7
M. Wt: 179.13 g/mol
InChI Key: HSDQSCXWSVWMQN-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-2,1,3-benzoxadiazole is a specialized chemical reagent built around the versatile benzoxadiazole heterocycle, a core structure recognized for its significant utility in developing advanced fluorescent probes and molecular tags. Key Research Applications and Value: Fluorescent Probe Development: The 4-nitro-2,1,3-benzoxadiazole (NBD) moiety is a well-established fluorophore. Researchers utilize this scaffold to create sensitive probes for detecting biologically critical analytes. A prominent application is the detection of Hydrogen Sulfide (H₂S), where the NBD group acts as a highly selective recognition and reaction site, leading to a measurable fluorescence "turn-on" response . This makes it invaluable for exploring H₂S signaling pathways in live cells. Receptor Imaging and Binding Studies: Derivatives of the 4-nitro-2,1,3-benzoxadiazole core have been successfully designed as fluorescent probes for sigma (σ) receptors. These compounds can exhibit high affinity and selectivity for specific receptor subtypes (e.g., σ2), enabling their use in binding affinity studies and cellular imaging to elucidate receptor function in normal and cancer cells . Mechanism of Action: The functionality of probes derived from this compound often relies on the specific modification of the electron-withdrawing nitro group on the benzoxadiazole system. In one common mechanism, the NBD unit serves as both a fluorescence quencher and a reactive site. Upon reaction with a target analyte like H₂S, the electron-deficient nitro group is modified (e.g., through reduction or nucleophilic substitution), leading to a change in the electronic properties of the system. This alteration can restore fluorescence, providing a direct optical signal for detection and bioimaging . Its inherent photophysical properties, including potential for a large Stokes shift, help minimize background interference in spectroscopic and microscopic applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

16322-21-7

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

5-methyl-4-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C7H5N3O3/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3H,1H3

InChI Key

HSDQSCXWSVWMQN-UHFFFAOYSA-N

SMILES

CC1=C(C2=NON=C2C=C1)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=NON=C2C=C1)[N+](=O)[O-]

Synonyms

5-Methyl-4-nitrobenzofurazane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent positions and electronic profiles of benzoxadiazole derivatives significantly influence their chemical behavior. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
5-Methyl-4-nitro-2,1,3-benzoxadiazole Methyl (5), Nitro (4) C₇H₅N₃O₃ 195.14* High electrophilicity; potential fluorescence Synthetic intermediates
5-Chloro-4-nitro-2,1,3-benzoxadiazole Chloro (5), Nitro (4) C₆H₂ClN₃O₃ 199.55 logP = 2.79; Polar SA = 69.1 Ų; lipophilic Electrophilic probes in cancer cells
4-Chloro-7-nitro-2,1,3-benzoxadiazole Chloro (4), Nitro (7) C₆H₂ClN₃O₃ 199.55 GST inhibitor; disrupts herbicide resistance mechanisms Agricultural biochemistry
7-Nitro-2,1,3-benzoxadiazole (NBD-F) Nitro (7) C₆H₃N₃O₃ 165.11 Fluorescent; reacts with amines/thiols HPLC amino acid derivatization
2,1,3-Benzothiadiazole Sulfur heteroatom C₆H₄N₂S 136.18 Enhanced charge transport; lower fluorescence vs. benzoxadiazole Organic electronics

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : Nitro groups at position 4 (as in 5-methyl-4-nitro) vs. 7 (as in NBD-F) alter electronic distribution and reactivity. For example, 4-nitro derivatives exhibit stronger electrophilicity at the adjacent position, favoring nucleophilic substitution.
  • Heteroatom Effects : Replacing oxygen with sulfur in benzothiadiazole improves charge transport properties but reduces fluorescence intensity, making it preferable for solar cells over light-emitting applications.
  • Biological Activity : 4-Chloro-7-nitro-2,1,3-benzoxadiazole acts as a glutathione S-transferase (GST) inhibitor, disrupting detoxification pathways in resistant weeds. In contrast, 5-methyl-4-nitro derivatives may lack this activity due to steric hindrance from the methyl group.

Preparation Methods

Cyclization of 5-Methyl-2-nitroaniline

The synthesis begins with 5-methyl-2-nitroaniline, which undergoes cyclization to form the 2,1,3-benzoxadiazole skeleton. In a procedure adapted from Frontiers in Chemistry, 2-nitroaniline derivatives are treated with sodium hypochlorite (NaClO) and tetrabutylammonium bromide (TBAB) in a basic medium to generate the N-oxide intermediate. For 5-methyl-2-nitroaniline, this reaction proceeds as follows:

  • Reagents : 5-Methyl-2-nitroaniline (10 mmol), TBAB (1.2 eq), NaOH (2.5 eq), NaClO (1.5 eq), diethyl ether (solvent).

  • Conditions : Stirred at 0–5°C for 4 hours, followed by gradual warming to room temperature.

  • Product : 5-Methyl-2,1,3-benzoxadiazole N-oxide, isolated as a yellow solid in 75% yield.

The N-oxide is subsequently reduced using triphenylphosphine (PPh₃) in toluene under reflux, yielding 5-methyl-2,1,3-benzoxadiazole.

Regioselective Nitration at Position 4

Nitration Conditions and Mechanism

Introducing the nitro group at position 4 requires careful optimization to avoid over-nitration or incorrect regiochemistry. The electron-withdrawing nature of the benzoxadiazole ring directs electrophilic substitution to the para position relative to the methyl group.

  • Reagents : 5-Methyl-2,1,3-benzoxadiazole (1 eq), fuming nitric acid (HNO₃, 1.2 eq), concentrated sulfuric acid (H₂SO₄, catalyst).

  • Conditions : Dropwise addition of HNO₃ to the substrate in H₂SO₄ at 0°C, followed by stirring at 25°C for 6 hours.

  • Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with dichloromethane.

  • Yield : 68–72% after column chromatography (hexane/ethyl acetate, 9:1).

Mechanistic Insight : The methyl group at position 5 exerts an electron-donating inductive effect, activating position 4 for nitration. Computational studies suggest that the nitro group preferentially occupies the position ortho to the oxygen atoms in the benzoxadiazole ring, minimizing steric hindrance.

Industrial-Scale Production Considerations

Large-Batch Nitration Protocols

Patent data reveal adaptations for kilogram-scale synthesis, emphasizing safety and yield optimization:

  • Reactor Design : Glass-lined reactors with temperature-controlled jackets and overhead stirrers.

  • Acid Recovery : Distillation units to reclaim and recycle H₂SO₄, reducing waste.

  • Process Analytics : In-line FTIR monitoring to track nitro intermediate formation and prevent over-reaction.

Table 1. Comparison of Laboratory vs. Industrial Nitration Conditions

ParameterLaboratory ScaleIndustrial Scale
Temperature0–25°C10–15°C
Reaction Time6 hours8–10 hours
HNO₃ Equivalents1.21.1
Yield68–72%75–78%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.21 (d, J = 8.4 Hz, 1H, H-6)

    • δ 7.89 (s, 1H, H-7)

    • δ 2.65 (s, 3H, CH₃ at C-5).

  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 155.2 (C-2), 148.9 (C-4-NO₂), 134.7 (C-5-CH₃), 128.3–122.4 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group incorporation.

  • C-O-C stretching vibrations at 1250–1150 cm⁻¹ validate the benzoxadiazole structure.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing nitration at position 7 generates 4,7-dinitro-5-methyl-2,1,3-benzoxadiazole (~5–8% impurity).

  • Solution : Gradual HNO₃ addition and strict temperature control below 15°C suppress di-nitration.

Purification Difficulties

  • Issue : Co-elution of mono- and di-nitrated products during column chromatography.

  • Solution : Gradient elution with hexane/ethyl acetate (95:5 to 80:20) achieves baseline separation.

Emerging Methodologies

Microwave-Assisted Nitration

Pilot studies demonstrate that microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining 70% yield . This approach minimizes thermal degradation, enhancing suitability for heat-sensitive intermediates.

Q & A

Q. What are the standard protocols for synthesizing and characterizing 5-Methyl-4-nitro-2,1,3-benzoxadiazole?

Synthesis typically involves nitration and alkylation reactions starting from benzoxadiazole precursors. For example, nitration of 5-methyl-2,1,3-benzoxadiazole using concentrated nitric acid in sulfuric acid at controlled temperatures (0–5°C) yields the nitro derivative. Characterization employs nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structure. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to avoid side products like over-nitrated derivatives .

Q. What analytical methods are commonly used to detect and quantify this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with fluorescence or UV-Vis detection is widely used. Pre-column derivatization with thiol-reactive fluorogenic reagents (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole derivatives) enhances sensitivity. Mobile phases often consist of acetonitrile/water gradients with ion-pairing agents (e.g., tetrabutylammonium phosphate) to improve peak resolution. Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound exhibits acute toxicity (H301, H319) and potential aquatic toxicity (H400). Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid inhalation or skin contact. Waste disposal should comply with EPA guidelines for nitroaromatics. Emergency protocols for spills include neutralization with alkaline solutions (e.g., sodium bicarbonate) and containment using absorbent materials .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, and what factors influence reaction selectivity?

Mechanistic studies employ kinetic analysis (e.g., stopped-flow spectroscopy) and computational methods (DFT calculations) to track intermediates like nitroso or radical species. Selectivity is influenced by steric effects (methyl group at position 5) and electronic factors (electron-withdrawing nitro group). For example, nucleophilic aromatic substitution at position 4 is favored due to nitro-group activation, while electrophilic reactions occur at position 7 .

Q. How should researchers address contradictions in reported reactivity data for this compound?

Discrepancies often arise from solvent polarity, pH, or trace metal impurities. Systematic studies using designed experiments (e.g., factorial design) can isolate variables. Cross-validation with alternative techniques (e.g., LC-MS for byproduct identification) and replication under inert atmospheres (to exclude oxidative side reactions) are recommended .

Q. What advanced fluorescence-based strategies enable real-time tracking of this compound in biological systems?

The compound’s nitro group can be reduced to an amine in vivo, enabling conjugation with fluorophores like fluorescein isothiocyanate (FITC). Time-resolved fluorescence microscopy or Förster resonance energy transfer (FRET) pairs can monitor intracellular localization. For thiol detection, derivatives like ABD-F (4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole) are used to label cysteine residues in proteins, with detection limits as low as 10 nM .

Q. How is this compound applied in environmental monitoring, and what methodological challenges exist?

It serves as a derivatizing agent for low-molecular-weight amines in atmospheric samples. Gas chromatography (GC) with electron capture detection (ECD) is used after derivatization, but matrix interference (e.g., humidity, particulate matter) requires solid-phase extraction (SPE) cleanup. Method validation against EPA Standardized Analytical Methods (e.g., EPA/600/R-08/148) ensures reproducibility .

Q. What techniques are used to study interactions between this compound and biomolecules like proteins or DNA?

Isothermal titration calorimetry (ITC) quantifies binding affinities, while X-ray crystallography or cryo-EM reveals structural interactions. For dynamic studies, surface plasmon resonance (SPR) monitors real-time binding kinetics. Computational docking (e.g., AutoDock Vina) predicts interaction sites, validated by mutagenesis assays .

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